Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-
Description
Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- (CAS: 70865-32-6) is a structurally complex azo compound characterized by a benzenesulfonamide backbone substituted with dichloro and chlorinated ethyl groups. Its molecular formula is C₁₈H₂₁Cl₃N₄O₄S, with a molecular weight of 495.800 g/mol and a calculated LogP of 2.91, indicating moderate lipophilicity .
Properties
CAS No. |
70865-32-6 |
|---|---|
Molecular Formula |
C18H21Cl3N4O4S |
Molecular Weight |
495.8 g/mol |
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-2,5-dichloro-N-(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21Cl3N4O4S/c19-5-6-22-30(28,29)18-12-15(20)17(11-16(18)21)24-23-13-1-3-14(4-2-13)25(7-9-26)8-10-27/h1-4,11-12,22,26-27H,5-10H2 |
InChI Key |
KYDCGDFUABSMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)NCCCl)Cl)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde Intermediate
A critical intermediate in the overall synthesis is 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde, which can be prepared by the reaction of p-fluorobenzaldehyde or 4-chlorobenzaldehyde with diethanolamine under Lewis acid catalysis. This method is notable for its simplicity, moderate reaction conditions, and environmental friendliness.
-
- Temperature: 100-170 °C (preferably 110-130 °C)
- Reaction Time: 12-48 hours
- Catalyst: Lewis acids such as aluminum chloride, zinc chloride, BFEE, or iron(III) chloride (0.01-0.1 mass ratio relative to benzaldehyde)
- Solvent: High boiling solvents like toluene, xylene, chlorobenzene, dichlorobenzene, methyl isobutyl ketone (MIBK), or propyl carbinol
- Molar Ratio: Benzaldehyde to diethanolamine = 1:1.6-4
-
- Neutralization to pH 6.5-7.5 with aqueous acid
- Extraction with organic solvents (e.g., propyl carbinol, MIBK, toluene, ethyl acetate, methylene chloride)
- Drying and recrystallization (solvents such as isopropyl acetate, ethyl acetate, t-butyl methyl ether, isopropyl ether)
Sulfonamide and Halogenation Steps
The benzenesulfonamide moiety is introduced by sulfonation of the aromatic ring followed by amide formation with appropriate amines. The 2,5-dichloro and N-(2-chloroethyl) substituents are introduced via selective chlorination and alkylation reactions.
- Chlorination is typically performed using chlorine gas or chlorinating agents under controlled temperature.
- Alkylation with 2-chloroethyl groups involves nucleophilic substitution reactions.
These steps require careful monitoring to avoid over-chlorination or side reactions.
Analytical Methods for Purity and Structural Confirmation
High-performance liquid chromatography (HPLC) with reverse-phase columns is widely used for purity analysis of this compound and its intermediates. The mobile phase often contains acetonitrile, water, and phosphoric acid or formic acid (for mass spectrometry compatibility).
- Columns with small particle sizes (3 µm) enable fast ultra-performance liquid chromatography (UPLC).
- This method is scalable for preparative separation and impurity isolation.
- Suitable for pharmacokinetic studies due to its sensitivity and reproducibility.
Summary Table of Preparation Parameters for 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde Intermediate
| Parameter | Range/Value | Notes |
|---|---|---|
| Starting Material | p-Fluorobenzaldehyde or 4-chlorobenzaldehyde | Key aromatic aldehydes for substitution |
| Amino Compound | Diethanolamine | Provides bis(2-hydroxyethyl)amino group |
| Catalyst | AlCl3, ZnCl2, BFEE, FeCl3 | Lewis acids, 0.01-0.1 mass ratio |
| Solvent | Toluene, Xylene, Chlorobenzene, MIBK, Propyl Carbinol | High boiling solvents facilitate reaction |
| Temperature | 100-170 °C (preferably 110-130 °C) | Reaction temperature critical for yield and purity |
| Reaction Time | 12-48 hours | Longer times improve conversion |
| Molar Ratio (Aldehyde:Amine) | 1:1.6-4 | Excess amine ensures complete reaction |
| Post-treatment pH | 6.5-7.5 | Neutralization to remove excess amine |
| Extraction Solvents | Propyl carbinol, MIBK, Toluene, Ethyl Acetate, Methylene Chloride | For product isolation |
| Recrystallization Solvents | Isopropyl acetate, Ethyl acetate, t-Butyl methyl ether, Isopropyl ether | Purification step |
| Product Purity (HPLC) | >99% | High purity suitable for further synthesis |
| Yield | >60% | Efficient conversion rate |
Research Results and Industrial Relevance
The described preparation method for the key intermediate 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde is a significant improvement over traditional multi-step routes that involve hazardous reagents like POCl3 and generate large wastewater volumes. The single-step Lewis acid catalyzed substitution is safer, environmentally friendly, and industrially scalable.
The high purity and yield of this intermediate facilitate the subsequent azo coupling and sulfonamide formation steps, which are essential for synthesizing Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- with desired chemical and pharmacological properties.
Analytical methods such as RP-HPLC ensure quality control throughout the synthesis, enabling reliable production for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H25ClN4O4S
- Molecular Weight : 440.9 g/mol
- CAS Number : 14607-25-1
- IUPAC Name : 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-N-(2-chloroethyl)benzenesulfonamide
The compound features a sulfonamide group, which is known for its biological activity, particularly in drug design and development.
Pharmaceutical Applications
Benzenesulfonamide derivatives have been studied extensively for their potential therapeutic uses, especially as antibacterial agents. The presence of the sulfonamide group is critical for their activity against various bacterial strains.
Case Study: Antibacterial Activity
Research has demonstrated that compounds similar to benzenesulfonamide exhibit significant antibacterial properties. For example, studies on sulfonamide derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria by inhibiting folic acid synthesis, which is crucial for bacterial growth.
Analytical Chemistry Applications
Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- has been utilized in various analytical techniques, particularly in high-performance liquid chromatography (HPLC).
HPLC Method Development
A notable application involves the separation and analysis of this compound using a reverse phase HPLC method. The mobile phase typically comprises acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the effective isolation of impurities and is suitable for pharmacokinetic studies .
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile, water, phosphoric acid |
| Application | Isolation of impurities |
| Suitability | Pharmacokinetics |
Environmental Studies
The compound's environmental impact has also been assessed due to its potential use in various industrial applications. The identification of risk assessment priorities highlights the need to evaluate the ecological effects of such compounds extensively.
Case Study: Environmental Risk Assessment
Studies conducted by environmental agencies have prioritized compounds like benzenesulfonamide for risk assessments due to their widespread use and potential effects on aquatic ecosystems. Evaluating their degradation pathways and toxicity levels is crucial for ensuring environmental safety .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH within cells, and its inhibition can disrupt cellular processes, leading to apoptosis in cancer cells. The compound binds to the active site of CA IX, preventing its normal function and thereby inducing cell death .
Comparison with Similar Compounds
Ethyl 4-[[4-[bis(2-chloroethyl)amino]-2-methyl-phenyl]methylideneamino]benzoate
- Key Differences: Replaces the azo group with a methylideneamino (-CH=N-) linkage. Substitutes bis(2-chloroethyl)amino for bis(2-hydroxyethyl)amino, increasing halogen content and reducing hydrophilicity. Contains a methyl group on the phenyl ring, altering steric effects.
- Applications : Primarily used as an intermediate in pharmaceutical synthesis, contrasting with the analytical focus of the target compound .
Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-bromo-5-nitrobenzoate
- Key Differences :
- Introduces bromo and nitro substituents on the benzoate ring, enhancing electron-withdrawing effects.
- The ethyl ester group replaces the chlorinated ethyl sulfonamide, reducing hydrogen-bonding capacity.
- Physicochemical Impact : Higher molecular weight (~530 g/mol estimated) and LogP (>3 predicted) compared to the target compound due to bromine and nitro groups .
Functional Analogues in Chromatography
Ethyl 4-[2-(2,5-difluorobenzenesulfonyl)acetamido]benzoate (CAS: 1325303-74-9)
- Structural Comparison :
- Retains the sulfonamide group but replaces the azo linkage with an acetamido bridge.
- Fluorine substituents increase electronegativity and polarity.
- Chromatographic Behavior : Demonstrates stronger retention on reverse-phase HPLC columns than the target compound due to higher fluorophilicity .
Data Table: Comparative Analysis
Research Findings and Implications
- Chromatographic Performance : The target compound’s moderate LogP and polar hydroxyethyl groups enable efficient separation on Newcrom R1 columns, outperforming more lipophilic analogues like fluorinated sulfonamides in aqueous mobile phases .
- Stability Considerations: The azo group in the target compound may confer photolytic sensitivity compared to methylideneamino-linked analogues, necessitating light-protected storage .
- Synthetic Utility : Chlorinated ethyl and hydroxyethyl substituents enhance reactivity in nucleophilic substitution reactions, a feature absent in ester-based analogues .
Biological Activity
Benzenesulfonamide, specifically 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-, is a complex organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 495.8 g/mol. Its structure includes a sulfonamide group attached to a benzene ring, featuring an azo linkage and dichloro substituents that enhance its chemical properties and biological activities.
Biological Activities
Benzenesulfonamide derivatives are known for various biological activities, primarily attributed to their ability to inhibit specific enzymes. The following are notable activities:
- Enzyme Inhibition : These compounds often act as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making them potential candidates for anticancer therapies .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens. For instance, certain benzenesulfonamide derivatives have shown effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 6.45 to 6.72 mg/mL .
- Anti-inflammatory Effects : Research has indicated that these compounds can reduce inflammation in animal models, demonstrating potential for use in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound can involve several methodologies:
- Diazotization Reaction : Involves the diazotization of 4-amino-2,5-dichlorobenzenesulfonamide followed by coupling with N,N-bis(2-hydroxyethyl)aniline in an acidic medium to form the azo bond.
- Automated Industrial Production : Large-scale synthesis often employs automated reactors to ensure consistency and purity while controlling reaction conditions such as temperature and pH .
Cardiovascular Effects
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that specific derivatives significantly decreased perfusion pressure compared to controls, suggesting potential cardiovascular benefits .
Interaction with Calcium Channels
Docking studies have demonstrated that some benzenesulfonamide derivatives may act as calcium channel inhibitors. This interaction could explain their effects on blood pressure regulation observed in experimental models .
Summary Table of Biological Activities
Q & A
Q. Key Experimental Design Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NaNO₂/HCl, 0–5°C | Diazotization |
| 2 | Coupling with aromatic amine, pH 6–7 | Azo bond formation |
| 3 | Benzenesulfonyl chloride, pyridine | Sulfonamide coupling |
| 4 | 2-Chloroethylamine, DMF, 60°C | N-chloroethyl substitution |
Methodological Note : Monitor intermediates via TLC or HPLC to ensure reaction progression .
How is the molecular structure characterized using spectroscopic methods?
Basic Research Focus
Structural elucidation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.6–4.0 ppm (hydroxyethyl groups), and δ 3.2–3.5 ppm (chloroethyl CH₂).
- ¹³C NMR : Signals for sulfonamide-SO₂ (∼125 ppm) and azo-C (∼145 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or hydroxyethyl groups).
- IR Spectroscopy : Peaks at 1600 cm⁻¹ (N=N stretch) and 1150 cm⁻¹ (S=O stretch) .
How does the azo group influence biological activity?
Advanced Research Focus
The azo (-N=N-) group enhances π-π stacking with biomolecular targets (e.g., enzymes or DNA) and modulates redox activity. Studies show:
- Antimicrobial Activity : Azo derivatives disrupt microbial cell membranes via hydrophobic interactions .
- Enzyme Inhibition : The planar azo structure competitively binds to carbonic anhydrase active sites, as demonstrated in crystallographic studies .
Contradiction Alert : Some reports suggest reduced activity in anaerobic environments due to azo reduction; validate under varying redox conditions .
What experimental models evaluate cardiovascular effects?
Q. Advanced Research Focus
- Isolated Rat Heart (Langendorff Model) : Measures changes in coronary perfusion pressure and contractility. Example: 0.001 nM doses reduced coronary resistance by 25% in rat models .
- Calcium Channel Modulation : Patch-clamp assays confirm inhibition of L-type Ca²⁺ channels in cardiomyocytes, explaining hypotensive effects .
How to resolve contradictions in antimicrobial efficacy data?
Advanced Research Focus
Discrepancies arise from:
- Strain Variability : Test against standardized strains (e.g., ATCC) with controlled inoculum sizes.
- Solubility Limitations : Low aqueous solubility (2.5 µg/mL at pH 7.4) may reduce bioavailability; use DMSO carriers ≤0.1% .
- Metabolic Degradation : Assess stability in liver microsomes to identify labile moieties (e.g., azo bond cleavage) .
What are the stability and handling precautions?
Q. Basic Research Focus
- Storage : -20°C under argon; sensitive to light (azo group degradation).
- Decomposition Products : Monitor for free anilines (toxic) via GC-MS.
- Safety Data : Wear nitrile gloves and PPE; LD₅₀ (rat, oral) >2000 mg/kg .
Strategies to enhance solubility without compromising activity?
Q. Advanced Research Focus
- Hydrophilic Modifications : Introduce PEGylated hydroxyethyl groups (increase solubility >10-fold).
- Prodrug Approach : Convert sulfonamide to a phosphate ester (hydrolyzes in vivo).
Trade-off : Ensure modifications do not sterically hinder target binding .
How to analyze structure-activity relationships (SAR)?
Q. Advanced Research Focus
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors.
- Analog Synthesis : Compare with derivatives lacking hydroxyethyl or chloro groups. Example: Removing chloroethyl reduces cytotoxicity by 50% but increases solubility .
What analytical methods ensure purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
